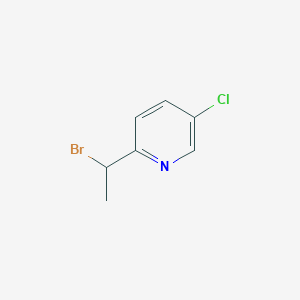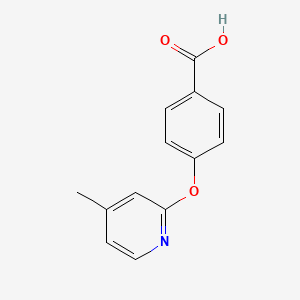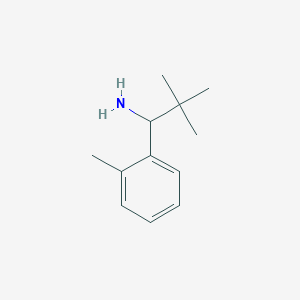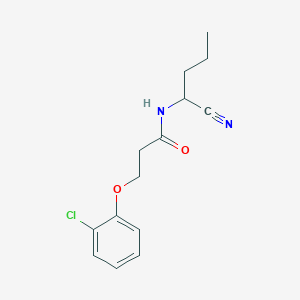![molecular formula C17H17F3N4O2 B2712088 1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea CAS No. 2415491-74-4](/img/structure/B2712088.png)
1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature.
Mechanism of Action
The mechanism of action of Compound X is not fully understood. However, it is believed that Compound X exerts its effects by modulating various signaling pathways. In cancer cells, Compound X has been observed to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, Compound X has been observed to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress. In inflammation, Compound X has been observed to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been observed to have various biochemical and physiological effects. In cancer cells, Compound X has been observed to induce cell cycle arrest and apoptosis. It has also been observed to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, Compound X has been observed to protect neurons from oxidative stress and prevent neuronal death. It has also been observed to improve cognitive function in animal models of neurodegenerative diseases. In inflammation, Compound X has been observed to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been observed to have low toxicity in animal models. However, there are some limitations to the use of Compound X in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the research on Compound X. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to explore its potential applications in other fields such as infectious diseases and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of Compound X for its potential clinical applications.
Synthesis Methods
The synthesis of Compound X involves a series of chemical reactions. The starting materials for the synthesis are 2-methoxyaniline, 4-(trifluoromethyl)pyridine-2-amine, and 3-bromo-1-(2-methoxyphenyl)propan-1-one. The first step involves the reaction of 2-methoxyaniline with 3-bromo-1-(2-methoxyphenyl)propan-1-one to form an intermediate product. The intermediate product is then reacted with 4-(trifluoromethyl)pyridine-2-amine to form Compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, Compound X has shown promising results as a potential anticancer agent. It has been observed to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, Compound X has shown potential as a neuroprotective agent. It has been observed to protect neurons from oxidative stress and prevent neuronal death. In inflammation, Compound X has shown potential as an anti-inflammatory agent. It has been observed to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c1-26-14-5-3-2-4-13(14)23-16(25)22-12-9-24(10-12)15-8-11(6-7-21-15)17(18,19)20/h2-8,12H,9-10H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBSVBTJJGCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B2712005.png)

![Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2712009.png)


![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)
![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)
![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)
![7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2712016.png)
![8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2712019.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2712021.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712026.png)